S-Pomalidomide - 202271-89-4

S-Pomalidomide

Catalog Number: EVT-284720
CAS Number: 202271-89-4
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-pomalidomide is the S-enantiomer of pomalidomide, a derivative of thalidomide belonging to the class of immunomodulatory imide drugs (IMiDs). [] Pomalidomide exists as a racemic mixture of its two enantiomers, R-pomalidomide and S-pomalidomide. While the R-enantiomer has demonstrated more potent biological activity in some studies, S-pomalidomide has shown unique characteristics and potential therapeutic benefits.

Molecular Structure Analysis

S-pomalidomide possesses the same chemical formula and connectivity as pomalidomide (C13H11N3O4) but differs in the spatial arrangement of its atoms due to chirality. The specific 3D structure of S-pomalidomide has been elucidated using techniques like X-ray crystallography. []

Applications
  • Understanding Cereblon Function: S-pomalidomide, with its potential for different binding affinity and substrate specificity compared to R-pomalidomide, can be a valuable tool for studying the intricacies of CRBN's role in protein degradation and cellular processes. []
  • Development of Novel Protein Degraders: Insights gained from studying S-pomalidomide's interactions with CRBN could contribute to the design of more targeted and selective protein degraders for various therapeutic applications. []

Lenalidomide

  • Compound Description: Lenalidomide, similar to S-pomalidomide, is an immunomodulatory drug (IMiD) primarily used in treating multiple myeloma (MM). It functions by binding to cereblon (CRBN), forming a complex that targets transcription factors IKZF1 and IKZF3 for degradation. This degradation ultimately disrupts myeloma cell proliferation and survival. [, , , , , , , ]

Thalidomide

  • Compound Description: Thalidomide is the prototypical IMiD, initially recognized for its teratogenic effects but later repurposed for MM treatment. Like S-pomalidomide, it binds to CRBN, leading to the degradation of specific target proteins. [, ]

CC-122

  • Compound Description: CC-122 is a cereblon modulator exhibiting significant anti-cancer activity. It operates by binding to CRBN, similar to S-pomalidomide, leading to the degradation of neo-substrates. []
  • Relevance: CC-122 shares the CRBN-binding mechanism with S-pomalidomide, but research highlights CC-122's exceptional potency, potentially surpassing S-pomalidomide in efficacy. []

dBET1

  • Compound Description: dBET1 is a bifunctional protein degrader that combines thalidomide with JQ1. This structure enables dBET1 to target BRD4 for degradation through a CRBN-dependent mechanism. []
  • Relevance: While dBET1's structure differs from S-pomalidomide, it underscores the versatility of the thalidomide scaffold (also present in S-pomalidomide) in designing targeted protein degraders that utilize the CRBN pathway. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor widely used in MM treatment. It acts by directly inhibiting the proteasome, a cellular machinery responsible for protein degradation. This mechanism contrasts with S-pomalidomide's approach of hijacking the ubiquitin-proteasome system. [, , , , , ]
  • Relevance: Although mechanistically distinct, Bortezomib and S-pomalidomide are often used in combination therapies for MM, demonstrating clinical synergy in enhancing treatment outcomes. [, , , , , ]

Carfilzomib

  • Compound Description: Carfilzomib, like Bortezomib, belongs to the class of proteasome inhibitors used in MM treatment. Its action involves irreversible binding and inhibition of the proteasome, contrasting with S-pomalidomide's targeted protein degradation approach. [, , , ]
  • Relevance: Though sharing the therapeutic target of the proteasome with Bortezomib, Carfilzomib provides an alternative treatment option, especially in cases of resistance or relapse. This highlights the importance of multiple therapeutic avenues in managing MM, even with agents like S-pomalidomide. [, , , ]

Ixazomib

  • Compound Description: Ixazomib is an orally available proteasome inhibitor used in MM treatment. It acts similarly to Bortezomib and Carfilzomib, directly targeting the proteasome, in contrast to S-pomalidomide's mechanism. [, ]
  • Relevance: Ixazomib offers a clinically valuable alternative for MM treatment, particularly in settings where oral administration is preferred or for patients who are intolerant to other proteasome inhibitors, emphasizing the diverse therapeutic options available alongside S-pomalidomide. [, ]

Dexamethasone

  • Compound Description: Dexamethasone, a corticosteroid, is frequently used in combination with other anti-myeloma agents, including S-pomalidomide. It exerts its effects through various mechanisms, including suppressing the immune system and inducing apoptosis in MM cells. [, , , , , , , , ]
  • Relevance: Dexamethasone, often combined with S-pomalidomide, showcases the effectiveness of combining mechanistically distinct drugs to target different aspects of MM pathology. This approach enhances treatment efficacy compared to single-agent therapies. [, , , , , , , , ]

Properties

CAS Number

202271-89-4

Product Name

(S)-pomalidomide

IUPAC Name

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1

InChI Key

UVSMNLNDYGZFPF-QMMMGPOBSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Solubility

Soluble in DMSO

Synonyms

(S)-Pomalidomide; (S) Pomalidomide; S-Pomalidomide; S Pomalidomide; S-3APG; S 3APG; S3APG; (S)-CC-4047; (S) CC-4047; (S)-CC4047

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.